(2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11F2N3O2S and its molecular weight is 347.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound (2,6-Difluorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has been the focus of research primarily for its synthesis and characterization. Shahana and Yardily (2020) explored novel compounds with structural similarities, emphasizing their synthesis and characterization through various techniques like UV, IR, NMR, and mass spectrometry. Their study involved density functional theory (DFT) calculations for structural optimization and theoretical vibrational spectra interpretation, providing insights into the molecular structure and stability of such compounds (Shahana & Yardily, 2020).
Antimicrobial Applications
Research has also been conducted on derivatives of this compound for potential antimicrobial applications. For instance, Adem et al. (2022) synthesized and evaluated novel azetidin-2-one derivatives for their antibacterial and antifungal properties. Their findings highlighted considerable activity against various bacterial and fungal strains, which might be attributed to structural elements similar to this compound (Adem et al., 2022).
Metabolic Stability and Drug Candidates
The compound's potential role in enhancing metabolic stability in drug candidates has been another area of interest. Li et al. (2016) investigated the in vitro metabolism of a related spiro oxetane-containing compound, revealing its hydration and ring-opening in the microsomal fraction. This study provides insights into the biotransformation processes that similar compounds, including this compound, might undergo in drug development (Li et al., 2016).
Catalytic Asymmetric Addition in Organic Chemistry
The compound's framework has been explored in the context of catalytic asymmetric addition in organic chemistry. Wang et al. (2008) evaluated enantiopure azetidin-2-yl derivatives, demonstrating their potential as chiral catalysts in asymmetric addition reactions. This research underscores the applicability of compounds with a similar structural backbone in facilitating important chemical transformations (Wang et al., 2008).
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-10-3-1-4-11(18)13(10)16(22)21-7-9(8-21)15-19-14(20-23-15)12-5-2-6-24-12/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBKCSKGDQILI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.